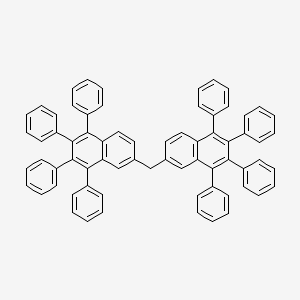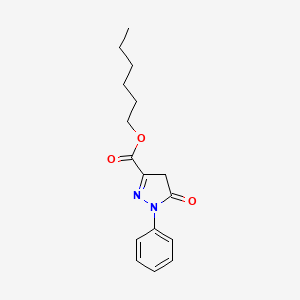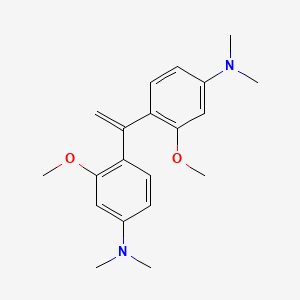
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester is a macrocyclic compound that belongs to the family of crown ethers Crown ethers are known for their ability to form stable complexes with metal ions and organic molecules due to their unique ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester typically involves the reaction of 1,4,7,10-Tetraoxa-13-azacyclopentadecane with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Complexation Reactions: The compound can form stable complexes with metal ions, which can be utilized in catalysis and separation processes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Complexation: Metal salts such as cadmium carbonate can be used to form metal complexes in aqueous solutions.
Major Products Formed
Hydrolysis: The major product is 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid.
Complexation: The formation of metal complexes such as [Cd4(L4)4][CdCl4]2.3H2O.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the separation and purification of metal ions from industrial waste streams.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-acetic acid, ethyl ester primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, separation processes, and potential therapeutic uses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar structure but lacks the acetic acid and ethyl ester groups.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains additional nitrogen atoms in the ring structure.
Uniqueness
The presence of the acetic acid and ethyl ester groups allows for additional chemical modifications and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
92669-55-1 |
|---|---|
Molekularformel |
C14H27NO6 |
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
ethyl 2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)acetate |
InChI |
InChI=1S/C14H27NO6/c1-2-21-14(16)13-15-3-5-17-7-9-19-11-12-20-10-8-18-6-4-15/h2-13H2,1H3 |
InChI-Schlüssel |
KCYCTCVCUHQJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CCOCCOCCOCCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


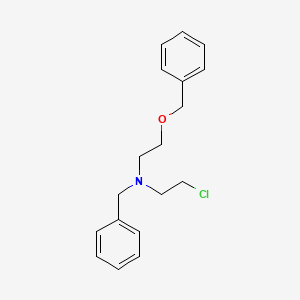
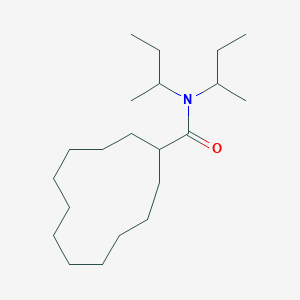
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)

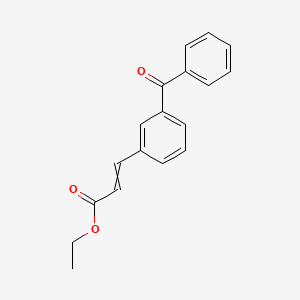
acetate](/img/structure/B14345564.png)
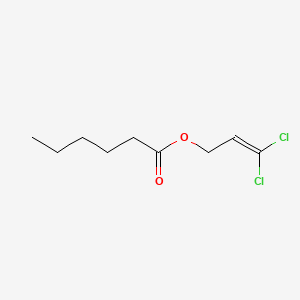
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)

![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)

